2,2-Di-(4-chloroanilino)-1,1,1-trichloroethane
CAS No.: 39809-76-2
Cat. No.: VC16044772
Molecular Formula: C14H11Cl5N2
Molecular Weight: 384.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39809-76-2 |
|---|---|
| Molecular Formula | C14H11Cl5N2 |
| Molecular Weight | 384.5 g/mol |
| IUPAC Name | 2,2,2-trichloro-1-N,1-N'-bis(4-chlorophenyl)ethane-1,1-diamine |
| Standard InChI | InChI=1S/C14H11Cl5N2/c15-9-1-5-11(6-2-9)20-13(14(17,18)19)21-12-7-3-10(16)4-8-12/h1-8,13,20-21H |
| Standard InChI Key | PMXQUZTWAXOIDB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)Cl)Cl |
Introduction
2,2-Di-(4-chloroanilino)-1,1,1-trichloroethane is a synthetic organic compound belonging to the class of chlorinated hydrocarbons. It is characterized by the presence of two 4-chloroaniline groups attached to a trichloroethane backbone, contributing to its unique chemical properties. This compound is of interest in various fields, including chemistry and biochemistry, due to its potential applications and reactivity.
Synthesis and Applications
The synthesis of 2,2-Di-(4-chloroanilino)-1,1,1-trichloroethane typically involves multi-step chemical processes. These methods are designed to achieve high yields and purity levels, which are crucial for its applications in various sectors.
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Applications: The compound's unique properties make it suitable for specific applications where traditional compounds may not be effective. It is noted for potential use in both agricultural and pharmaceutical sectors.
Toxicological and Environmental Considerations
Research into the toxicological effects of 2,2-Di-(4-chloroanilino)-1,1,1-trichloroethane focuses on its metabolic pathways and potential interactions with other substances. It is classified as harmful if swallowed and causes skin irritation .
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Toxicity: The compound is considered harmful if ingested, with warnings for acute oral toxicity and skin irritation .
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Environmental Impact: Studies on chlorinated hydrocarbons suggest they may interfere with metabolic enzymes and enhance or inhibit the toxicity of co-exposed substances.
Related Compounds
Several compounds share structural similarities with 2,2-Di-(4-chloroanilino)-1,1,1-trichloroethane. These include:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1,1-Dichloro-2-(4-chlorophenyl)ethanol | Dichlorinated ethyl group | Used as an insecticide; lower toxicity |
| 4-Chlorobenzyl chloride | Chlorobenzyl group with reactive chlorine | Highly reactive; used in organic synthesis |
| 2-Chlorophenyl-4-methylphenyl ether | Ether linkage with chlorinated aromatic rings | Exhibits different solubility properties |
These compounds are notable for their varying levels of toxicity and biological activity compared to 2,2-Di-(4-chloroanilino)-1,1,1-trichloroethane.
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